molecular formula C12H24N2O B13334461 3-Methyl-N-[(4-methylmorpholin-2-yl)methyl]cyclopentan-1-amine

3-Methyl-N-[(4-methylmorpholin-2-yl)methyl]cyclopentan-1-amine

Katalognummer: B13334461
Molekulargewicht: 212.33 g/mol
InChI-Schlüssel: LLWQGTLQSHAFNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-N-[(4-methylmorpholin-2-yl)methyl]cyclopentan-1-amine is a chemical compound with the molecular formula C12H24N2O and a molecular weight of 212.33 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a cyclopentane ring and a morpholine derivative.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-[(4-methylmorpholin-2-yl)methyl]cyclopentan-1-amine typically involves the reaction of cyclopentanone with 4-methylmorpholine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound available for various research applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-N-[(4-methylmorpholin-2-yl)methyl]cyclopentan-1-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-Methyl-N-[(4-methylmorpholin-2-yl)methyl]cyclopentan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Methyl-N-[(4-methylmorpholin-2-yl)methyl]cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methyl-N-[(4-methylmorpholin-2-yl)methyl]cyclopentan-1-amine is unique due to its combination of a cyclopentane ring and a morpholine derivative, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other compounds may not be suitable .

Eigenschaften

Molekularformel

C12H24N2O

Molekulargewicht

212.33 g/mol

IUPAC-Name

3-methyl-N-[(4-methylmorpholin-2-yl)methyl]cyclopentan-1-amine

InChI

InChI=1S/C12H24N2O/c1-10-3-4-11(7-10)13-8-12-9-14(2)5-6-15-12/h10-13H,3-9H2,1-2H3

InChI-Schlüssel

LLWQGTLQSHAFNC-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(C1)NCC2CN(CCO2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.